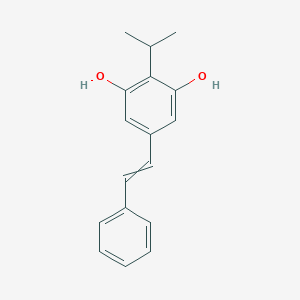

3,5-Dihydroxy-4-isopropylstilbene

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-(2-phenylethenyl)-2-propan-2-ylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2/c1-12(2)17-15(18)10-14(11-16(17)19)9-8-13-6-4-3-5-7-13/h3-12,18-19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZISJNXNHJRQYJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1O)C=CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Origin and Biosynthetic Pathways of 3,5 Dihydroxy 4 Isopropylstilbene

Biosynthetic Mechanisms

Genetic Basis of 3,5-Dihydroxy-4-isopropylstilbene Biosynthesis

The production of this compound in Photorhabdus luminescens is orchestrated by a dedicated biosynthetic gene cluster (BGC), often referred to as the 'stl' cluster. This cluster harbors the genes encoding the essential enzymes that catalyze the step-wise synthesis of the stilbene (B7821643) backbone. While these genes are highly conserved across Photorhabdus strains, their organization can vary, sometimes appearing as scattered individual genes or small operons rather than a single contiguous cluster. The key enzymes and their corresponding genes involved in this pathway have been identified and characterized through genetic and biochemical studies.

Detailed Research Findings:

The biosynthesis commences with the amino acid L-phenylalanine. The initial step is catalyzed by the enzyme StlA , a phenylalanine ammonia-lyase. StlA deaminates L-phenylalanine to produce trans-cinnamic acid. This is a critical entry point into the phenylpropanoid pathway, which provides one of the key precursors for the stilbene scaffold.

The subsequent activation of trans-cinnamic acid is carried out by StlB , a CoA ligase. StlB adenylates trans-cinnamic acid and then attaches it to a Coenzyme A molecule, forming cinnamoyl-CoA. This activation is necessary for the subsequent condensation reactions.

The core of the stilbene synthesis is then managed by two collaborating enzymes, StlD and StlC . StlD is an unusual β-ketosynthase that catalyzes the head-to-head condensation of two β-ketoacyl intermediates. This reaction involves both a Claisen condensation and a Michael reaction to form a carboxylated cyclohexanedione intermediate, specifically isopropylstyrylcyclohexanedione.

Finally, the aromatization of this intermediate is performed by the enzyme StlC , an aromatase. StlC catalyzes the conversion of the cyclohexanedione ring into the aromatic ring system characteristic of stilbenes, yielding the final product, this compound.

The expression of the stlA gene, and consequently the initiation of the biosynthetic pathway, is subject to regulation by nutrient availability. Studies have shown that its expression is controlled by a network of transcriptional regulators, including TyrR, the stationary phase sigma factor (σS), and the leucine-responsive regulatory protein (Lrp), linking the production of this secondary metabolite to the physiological state of the bacterium.

Data Tables:

Table 1: Key Enzymes in the Biosynthesis of this compound

| Enzyme | Gene | Function |

|---|---|---|

| Phenylalanine ammonia-lyase | stlA | Converts L-phenylalanine to trans-cinnamic acid. |

| Cinnamic acid-CoA ligase | stlB | Activates trans-cinnamic acid to cinnamoyl-CoA. |

| β-ketosynthase | stlD | Catalyzes the condensation of acyl intermediates to form isopropylstyrylcyclohexanedione. |

Table 2: Biosynthetic Pathway of this compound

| Step | Precursor(s) | Enzyme | Product |

|---|---|---|---|

| 1 | L-Phenylalanine | StlA | trans-Cinnamic acid |

| 2 | trans-Cinnamic acid, ATP, CoA | StlB | Cinnamoyl-CoA |

| 3 | Cinnamoyl-CoA, Malonyl-CoA | StlD | Isopropylstyrylcyclohexanedione |

Synthetic Methodologies for 3,5 Dihydroxy 4 Isopropylstilbene and Derivatives

Chemical Synthesis Routes

The preparation of 3,5-Dihydroxy-4-isopropylstilbene can be achieved through various synthetic pathways, with the Wittig-Horner reaction and subsequent demethylation being a commonly employed and effective approach. jocpr.comgoogle.com These routes often start from precursors like 3,5-dihydroxybenzoic acid or 3,5-dihydroxytoluene and involve several intermediate steps, including protection of functional groups, bromination, isopropylation, and oxidation. jocpr.comgoogle.comwipo.intgoogle.com

A crucial final step in many synthetic routes to (E)-3,5-Dihydroxy-4-isopropylstilbene is the demethylation of its methoxy-protected precursor, (E)-3,5-Dimethoxy-4-isopropylstilbene. jocpr.comjocpr.comresearchgate.net This reaction removes the methyl groups from the phenol (B47542) ethers to yield the desired dihydroxy product. The efficiency of this step is highly dependent on the method used for cleaving the ether bonds.

Conventional heating has been traditionally used for the demethylation process. For instance, using a combination of aluminum trichloride (B1173362) (AlCl₃) and N,N-dimethylaniline as demethylating agents, the reaction requires heating at 110°C for approximately 3 to 5 hours. jocpr.com This method typically results in yields of around 60-62%. jocpr.com When pyridine (B92270) hydrochloride is used as the demethylation reagent under conventional heating, a higher temperature of 180°C for 3 hours is necessary, achieving a yield of 62.38%. jocpr.com While effective, these traditional methods are often characterized by long reaction times and high energy consumption. jocpr.com

To overcome the limitations of traditional heating, microwave-assisted synthesis has emerged as a superior alternative. jocpr.comjocpr.comresearchgate.net Microwave irradiation significantly accelerates the demethylation reaction, allowing it to be completed in a much shorter time and often at lower temperatures, leading to higher yields and fewer by-products. jocpr.comjocpr.comresearchgate.net

Research has shown that when using AlCl₃ and N,N-dimethylaniline, microwave irradiation at 600 W and 70°C for just 20 minutes can boost the yield of (E)-3,5-Dihydroxy-4-isopropylstilbene to an impressive 95.49%. jocpr.com Similarly, with pyridine hydrochloride as the reagent, microwave heating at 600 W and 150°C for only 5 minutes results in a yield of 93.33%. jocpr.com This represents a dramatic improvement in efficiency compared to conventional heating methods. jocpr.com The rapid and efficient energy transfer in microwave synthesis minimizes the potential for side reactions that can occur with prolonged heating. jocpr.com

| Method | Demethylation Reagents | Conditions | Time | Yield (%) | Reference |

| Traditional Heating | AlCl₃ and N,N-dimethylaniline | 110°C | 5 hours | 60.48 | jocpr.com |

| Traditional Heating | Pyridine Hydrochloride | 180°C | 3 hours | 62.38 | jocpr.com |

| Microwave-Assisted | AlCl₃ and N,N-dimethylaniline | 70°C, 600W | 20 minutes | 95.49 | jocpr.com |

| Microwave-Assisted | Pyridine Hydrochloride | 150°C, 600W | 5 minutes | 93.33 | jocpr.com |

The choice of demethylation reagent is critical to the success of the synthesis.

Aluminum trichloride (AlCl₃) is a powerful Lewis acid commonly used for cleaving aryl methyl ethers. researchgate.net It coordinates to the ether oxygen, making the methyl group more susceptible to nucleophilic attack. It is often used in conjunction with a nucleophile or a high-boiling point solvent.

N,N-dimethylaniline can be used with AlCl₃. jocpr.com

Pyridine hydrochloride serves as an alternative demethylating agent that can be particularly effective under microwave conditions. jocpr.com While it may require higher temperatures to melt and become effective, it offers an alternative to other Lewis acids and can help avoid toxic byproducts, enhancing the environmental safety of the process. jocpr.com

The Wittig-Horner reaction is a cornerstone in the synthesis of the stilbene (B7821643) core of this compound. jocpr.comgoogle.comwipo.int This reaction involves the condensation of a phosphonate (B1237965) ylide (carbanion) with an aldehyde or ketone to form an alkene with high stereoselectivity, typically favoring the (E)- or trans-isomer. researchgate.net

The synthesis of the necessary precursors for the Wittig-Horner reaction often involves the introduction of the isopropyl group onto an aromatic ring. A common starting material for this is 3,5-dihydroxytoluene. google.comwipo.int

The synthetic sequence typically involves:

Bromination: 3,5-dihydroxytoluene is first brominated. This step selectively introduces a bromine atom at a specific position on the aromatic ring, which will later be replaced by the isopropyl group or converted into the phosphonate for the Wittig-Horner reaction. google.comwipo.int

Isopropylation: Following bromination, an isopropylation reaction is carried out. google.comwipo.int This Friedel-Crafts alkylation-type reaction introduces the isopropyl group onto the benzene (B151609) ring, yielding the 4-isopropyl-substituted precursor.

An alternative pathway involves protecting the hydroxyl groups on 3,5-dihydroxytoluene before carrying out bromination and isopropylation, followed by deprotection and further steps. google.comwipo.int These initial steps are crucial for constructing the correctly substituted aromatic ring required for the final stilbene product.

Alternative Synthetic Approaches (e.g., Perkin, Heck, Knoevenagel, Grignard, Condensation)

While Wittig-type reactions are common, several other classical and modern organic reactions provide viable pathways to this compound and other stilbenoids. jocpr.com

Perkin Reaction The Perkin reaction creates α,β-unsaturated aromatic acids through the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride, using an alkali salt of the acid as a catalyst. byjus.com This method can be adapted for stilbene synthesis. byjus.comiitk.ac.in For instance, the (Z)-isomer of this compound has been synthesized starting from 3,5-dihydroxybenzoic acid via a multi-step process that includes a Perkin condensation as a key step for forming the stilbene structure before final demethylation. rmit.edu.vnresearchgate.net The reaction is also employed in the synthesis of other stilbene analogs, such as resveratrol (B1683913). byjus.comnih.gov

Heck Reaction The Mizoroki-Heck reaction is a powerful tool for forming substituted alkenes by coupling an unsaturated halide or triflate with an alkene, catalyzed by a palladium complex and a base. wikipedia.org This reaction has been successfully applied to the synthesis of various stilbene derivatives, including polyhydroxylated stilbenes. uliege.be One route to this compound involves the Heck coupling of a brominated intermediate, derived from 3,5-dihydroxy-4-isopropyltoluene, with styrene (B11656) using a palladium acetate (B1210297) catalyst. The reaction typically produces the more stable trans-isomer. sioc-journal.cn The choice of aryl halide is crucial, as reactivity decreases significantly from iodides to bromides and chlorides. uliege.be

Knoevenagel Condensation The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a base like piperidine (B6355638) or potassium phosphate. nih.govresearchgate.net This method is known to produce substituted alkenes, often with high E-isomer selectivity, in high yields. nih.govnih.gov While direct application to this compound is not detailed, it is a prominent method for synthesizing various substituted stilbenes. nih.govrsc.org For example, Knoevenagel condensations between various aldehydes and active methylene compounds in ethanol (B145695) at room temperature have yielded E-stilbenes in over 80% yield. nih.gov

Grignard Reaction Grignard reagents offer another route to the stilbene core. The reaction of an aromatic Grignard reagent with an olefinic or aromatic halide, activated by a nickel catalyst, can produce trans-stilbenes efficiently. rsc.orgresearchgate.net A general approach involves the reaction between a Grignard reagent, such as benzylmagnesium bromide, and an aldehyde like benzaldehyde (B42025). chegg.com This forms a secondary alcohol intermediate which can then be treated with acid to yield the stilbene. chegg.com This method has been used for the synthesis of various stilbenes and polyphenyls. rsc.org

Condensation Reactions General condensation reactions are fundamental to many stilbene syntheses. jocpr.com The Wittig-Horner or Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, is frequently employed for the synthesis of (E)-3,5-dihydroxy-4-isopropylstilbene. jocpr.comgoogle.comwiley-vch.de This reaction involves a stabilized phosphonate carbanion reacting with an aldehyde. wiley-vch.de One patented method describes reacting 3,5-dihydroxy-4-diethyl isopropylphosphonate with benzaldehyde to form the target molecule. google.comwipo.int Another approach uses the HWE reaction between a phosphonate ester derived from 3,5-dimethoxy-4-isopropylbenzyl chloride and benzaldehyde to yield the stilbene precursor. chemicalbook.com

Yield Enhancement and Reaction Kinetics in Synthesis

Optimizing reaction conditions is crucial for maximizing the yield of this compound and ensuring the economic viability of the synthesis. Key areas of focus include the use of microwave irradiation and the careful selection of reagents and reaction parameters.

A significant improvement in the synthesis of (E)-3,5-dihydroxy-4-isopropylstilbene comes from the use of microwave-assisted demethylation of its precursor, (E)-3,5-dimethoxy-4-isopropylstilbene. jocpr.comresearchgate.net Traditional heating methods are often slow and result in lower yields. For example, demethylation with aluminum chloride (AlCl₃) and N,N-dimethylaniline at 110°C for 5 hours gives a yield of approximately 60%. In contrast, microwave irradiation can dramatically accelerate reaction kinetics.

Studies have shown that using AlCl₃ and N,N-dimethylaniline under microwave irradiation (600 W) at 150°C for just 5 minutes can achieve a yield of 93.33%. An even higher yield of 95.49% has been reported at a lower temperature of 70°C for 20 minutes with the same reagents.

The choice of demethylation agent and the reaction parameters under microwave conditions are critical. When pyridine hydrochloride is used as the demethylating agent, the optimal conditions were found to be a microwave power of 600 W at a temperature of 150°C for 5 minutes, resulting in a 93.33% yield. jocpr.com In comparison, conventional heating with pyridine hydrochloride at 180°C for 3 hours only yielded 62.38%. jocpr.com

The data below illustrates the impact of different conditions on reaction yield.

Table 1: Comparison of Demethylation Methods for (E)-3,5-dimethoxy-4-isopropylstilbene

| Method | Reagents | Temperature (°C) | Duration | Yield (%) | Reference |

|---|---|---|---|---|---|

| Conventional Heating | AlCl₃, N,N-dimethylaniline | 110 | 5 hours | ~60 | |

| Conventional Heating | Pyridine Hydrochloride | 180 | 3 hours | 62.38 | jocpr.com |

| Microwave Irradiation | AlCl₃, N,N-dimethylaniline | 70 | 20 minutes | 95.49 | |

| Microwave Irradiation | AlCl₃, N,N-dimethylaniline | 150 | 5 minutes | 93.33 |

Reaction kinetics are also influenced by temperature. Under microwave irradiation, the yield initially increases with temperature but then decreases if the temperature becomes too high, which can lead to polymerization and other side reactions. jocpr.com In large-scale synthesis, other factors such as the concentration of reagents and the solvent system are optimized to prevent side reactions and facilitate product precipitation, thereby improving both yield and quality. chemicalbook.com

Purity Considerations in Synthesized this compound

A major consideration in the synthesis of (E)-3,5-dihydroxy-4-isopropylstilbene (also known as the drug Benvitimod or Tapinarof) is the formation of its geometric isomer, (Z)-3,5-dihydroxy-4-isopropylstilbene, which is considered a major impurity. rmit.edu.vnresearchgate.netchemicalbook.com The stereoselectivity of the carbon-carbon double bond formation is therefore critical.

Reactions like the Horner-Wadsworth-Emmons (HWE) and Heck reactions are often favored because they tend to produce the thermodynamically more stable (E)-isomer with high selectivity. sioc-journal.cnchemicalbook.com However, methods like the Perkin condensation can be tuned to produce the (Z)-isomer, which is useful for creating reference standards for impurity profiling. rmit.edu.vnresearchgate.net

After the primary synthesis, purification steps are necessary to remove unreacted starting materials, reagents, and isomeric impurities. Common purification techniques include:

Filtration and Washing : The crude product is often precipitated from the reaction mixture, filtered, and washed with appropriate solvents to remove soluble impurities. orgsyn.org

Recrystallization : This is a standard method for purifying solid organic compounds. For instance, a complex of this compound was purified by recrystallization from isopropanol (B130326) to yield a white solid. google.com

Solvent Extraction/Trituration : In some procedures, the precipitated solid is boiled with a solvent like toluene (B28343) and filtered while hot. The desired product crystallizes out upon cooling and concentrating the filtrate, leaving impurities behind. orgsyn.org

The final purity of the compound is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netresearchgate.netnih.gov

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Other Names/Synonyms |

|---|---|

| This compound | (E)-3,5-dihydroxy-4-isopropylstilbene; Benvitimod; Tapinarof |

| (Z)-3,5-Dihydroxy-4-isopropylstilbene | - |

| (E)-3,5-dimethoxy-4-isopropylstilbene | - |

| 3,5-dihydroxybenzoic acid | - |

| 3,5-dihydroxytoluene | Orcinol |

| Aluminum chloride | AlCl₃ |

| N,N-dimethylaniline | - |

| Pyridine hydrochloride | - |

| Styrene | - |

| Benzaldehyde | - |

| Benzylmagnesium bromide | - |

| Palladium acetate | Pd(OAc)₂ |

| Triethyl phosphite | - |

| Potassium phosphate | K₃PO₄ |

Molecular Mechanisms of Action of 3,5 Dihydroxy 4 Isopropylstilbene

Aryl Hydrocarbon Receptor (AhR) Agonism

The principal mechanism of action for 3,5-Dihydroxy-4-isopropylstilbene is its function as an agonist for the Aryl Hydrocarbon Receptor (AhR), a ligand-dependent transcription factor crucial for regulating skin homeostasis, immune responses, and inflammation. invivochem.comdrugbank.comhenryford.com Profiling studies that tested the compound against more than 800 potential cellular targets identified AhR as the most potent interaction. henryford.com This targeted activity forms the basis of its biological effects. invivochem.comchemicalbook.com

AhR-Ligand/ARNT Complex Formation and DNA Binding

Upon entering the cell, this compound binds directly to the cytosolic AhR. henryford.comnih.gov This binding event triggers a conformational change in the AhR, causing it to translocate from the cytoplasm into the nucleus. drugbank.comoup.com Inside the nucleus, the activated AhR-ligand complex dimerizes with the AhR Nuclear Translocator (ARNT). invivochem.comdrugbank.comoup.com This newly formed heterodimer, the AhR-ligand/ARNT complex, possesses a high affinity for specific DNA sequences known as xenobiotic response elements (XREs) or dioxin response elements (DREs) located in the promoter regions of target genes. drugbank.comoup.comtermedia.pl The binding of this complex to XREs initiates the transcription of a host of AhR-responsive genes, representing the canonical pathway of AhR signaling. termedia.plnih.gov

Regulation of AhR-Responsive Gene Expression

The activation of AhR by this compound leads to the modulation of numerous genes, resulting in three primary outcomes: the downregulation of pro-inflammatory cytokines, the normalization of skin barrier proteins, and a reduction in oxidative stress. henryford.comjddonline.com

Immune Modulation: The compound has been shown to suppress the expression of pro-inflammatory cytokines involved in various immune responses. chemicalbook.com High-throughput studies have revealed that its binding to AhR leads to the downregulation of cytokines such as Interleukin-17A (IL-17A), IL-17F, IL-19, IL-22, and IL-23. nih.gov This modulation affects the activity of T-helper cells, including Th1, Th2, and particularly Th17 cells. chemicalbook.comgoogle.com

Skin Barrier Function: AhR activation by this stilbenoid influences the expression of proteins essential for epidermal differentiation and skin barrier integrity. termedia.plresearchgate.net It upregulates the expression of genes like filaggrin (FLG) and loricrin (LOR), which are crucial for maintaining a functional skin barrier. nih.govtermedia.pl

Antioxidant Response: this compound induces the AhR-Nrf2 transcription factor pathway. henryford.com This leads to the expression of antioxidant enzymes, including NAD(P)H: quinone oxidoreductase 1 (NQO1) and heme oxygenase-1, which help to mitigate oxidative stress. henryford.comresearchgate.net

The table below summarizes key genes and proteins whose expression is regulated by this compound through AhR activation.

| Category | Gene/Protein | Effect of Activation | Primary Function | Reference |

| Pro-Inflammatory Cytokines | IL-17A, IL-17F, IL-19, IL-22, IL-23 | Downregulation | Promote Inflammation | nih.gov |

| Skin Barrier Proteins | Filaggrin (FLG), Loricrin (LOR), Involucrin (IVL) | Upregulation | Epidermal Differentiation, Barrier Integrity | nih.govtermedia.pl |

| Antioxidant Enzymes | NQO1, Heme Oxygenase-1 (HO-1) | Upregulation | Reduce Oxidative Stress | henryford.comresearchgate.net |

| Xenobiotic Metabolism | CYP1A1 | Upregulation | Indicator of AhR Activation, Metabolizing Enzyme | oup.comresearchgate.net |

Differential AhR Modulation Compared to Other Agonists

A noteworthy characteristic of AhR is that its activation by different ligands can trigger varied and distinct biological responses. jddonline.comharvard.edu this compound exhibits a unique profile compared to other well-known AhR agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). Competition binding experiments have shown that this compound does not compete with TCDD for the same binding site on the AhR, indicating that these two agonists have separate interaction points on the receptor. harvard.edu This suggests that it may utilize an alternative AhR signaling pathway to induce its specific immunomodulatory effects. harvard.edu While some agonists may lead to sustained activation and potential toxicity, the specific interaction of this compound appears to result in a therapeutic effect by dampening inflammatory pathways and promoting skin barrier function. harvard.edualtmeyers.org Studies have shown that the functional outcomes of AhR activation, such as gene transcription, are highly dependent on the specific agonist. nih.gov

Modulation of Cellular Signaling Pathways

Beyond direct gene regulation via the canonical AhR/ARNT/XRE pathway, this compound influences broader cellular signaling networks.

JAK/STAT Pathway: Research indicates that the compound can decrease the proliferation of keratinocytes by affecting the JAK/STAT3 pathway. chemicalbook.com

Nrf2 Pathway: As mentioned, it activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses. henryford.comoup.com This leads to the production of protective enzymes that combat oxidative stress, a known factor in inflammatory skin conditions. henryford.com

Non-canonical AhR Signaling: The AhR can also interact with other transcription factors, such as nuclear factor-κB (NF-κB), in what is known as non-canonical signaling. invivochem.comnih.gov This allows for a broader range of influence over cellular processes beyond those controlled by XREs.

The following table outlines the key signaling pathways modulated by this compound.

| Signaling Pathway | Effect | Cellular Outcome | Reference |

| Aryl Hydrocarbon Receptor (AhR) Pathway | Agonism/Activation | Modulation of cytokine expression, skin barrier proteins, and antioxidant enzymes. | invivochem.comhenryford.com |

| JAK/STAT3 Pathway | Inhibition/Modulation | Decreased proliferation of keratinocytes. | chemicalbook.com |

| Nrf2 Pathway | Activation | Increased expression of antioxidant enzymes, reduction of oxidative stress. | henryford.comoup.com |

| Th17/Th2/Th1 Pathways | Inhibition/Modulation | Reduction of pro-inflammatory responses. | chemicalbook.comgoogle.com |

Identification of Additional Molecular Targets

While the aryl hydrocarbon receptor is established as the primary and most potent molecular target for this compound, research has explored other potential interactions. invivochem.comhenryford.com A comprehensive screening against a wide array of over 800 potential targets, including kinases, other nuclear receptors, and transcription factors, affirmed that the most significant interactions were with AhR. henryford.com Some early literature also noted that the compound may act as a protein kinase inhibitor, though this mechanism is not considered central to its primary therapeutic effects. google.com Therefore, the current body of scientific evidence strongly supports that the clinically relevant biological activity of this compound is mediated predominantly through its specific activation of the AhR signaling pathway. henryford.comjddonline.com

Preclinical Pharmacological Activities of 3,5 Dihydroxy 4 Isopropylstilbene

Anti-inflammatory Activities

3,5-Dihydroxy-4-isopropylstilbene has demonstrated notable anti-inflammatory properties in various preclinical models. chemicalbook.com Its mechanism of action involves the modulation of key inflammatory mediators and pathways.

Inhibition of Pro-inflammatory Cytokine Production (e.g., IL-17, IL-22)

A key aspect of the anti-inflammatory effect of this compound is its ability to suppress the production of pro-inflammatory cytokines. Research has shown that this compound can reduce the levels of several cytokines implicated in inflammatory conditions. In models of psoriasiform dermatitis, topical application of tapinarof led to reduced levels of IL-17A, IL-17F, IL-22, IL-23, and IL-1β in the skin. harvard.edu

The compound has been identified as an inhibitor of the Th17 molecular pathway. google.com Treatment of pre-existing Th17 polarized cells with this compound resulted in a concentration-dependent decrease in IL-17 secretion. google.com At a concentration of 30 µM, the compound reduced IL-17 levels by 80-95%. google.com This inhibition of IL-17 and IL-22, both crucial cytokines in the pathogenesis of psoriasis, is a significant component of its therapeutic action. harvard.edunih.gov

The anti-inflammatory activity of this compound is mediated, at least in part, through its action as an agonist of the aryl hydrocarbon receptor (AhR). chemicalbook.comwikipedia.org Binding to and activation of AhR leads to the downregulation of pro-inflammatory cytokines, including those in the IL-17 pathway. henryford.com

Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion

| Cell Type | Cytokine | Effect | Concentration | Reference |

|---|---|---|---|---|

| Th17 polarized cells | IL-17 | Reduced secretion by 80-95% | 30 µM | google.com |

| Skin (in vivo model) | IL-17A, IL-17F, IL-22, IL-23, IL-1β | Reduced levels | Not specified | harvard.edu |

Effects on Immune Cell Regulation (e.g., T lymphocytes, mast cells, neutrophils, macrophages)

The immunomodulatory effects of this compound extend to its influence on various immune cells. researchgate.net The compound has been shown to have a marked effect on T lymphocytes, mast cells, neutrophils, and macrophages. researchgate.netresearchgate.net

T helper 17 (Th17) cells, a subset of T lymphocytes, are potent inducers of tissue inflammation, and their hyperactivity is implicated in various inflammatory and autoimmune disorders. google.com this compound has been found to inhibit the Th17 molecular pathway, thereby reducing the inflammatory response driven by these cells. google.com Furthermore, activation of the aryl hydrocarbon receptor (AhR) by this compound can regulate the differentiation of T cells, including Th17 cells and regulatory T cells (Tregs). harvard.eduresearchgate.net

Mast cells, neutrophils, and macrophages are key players in the inflammatory process. nih.govfrontiersin.org Mast cells release a variety of inflammatory mediators, and neutrophils are among the first cells to be recruited to sites of inflammation. nih.govfrontiersin.org Macrophages can adopt different polarization states, influencing the progression or resolution of inflammation. frontiersin.org While direct studies on the specific effects of this compound on the detailed functions of mast cells, neutrophils, and macrophages are still emerging, its ability to modulate the broader inflammatory environment suggests an indirect influence on these cells. For instance, neutrophils and mast cells have been identified as major sources of IL-17 in human fibrotic lesions, a cytokine that is inhibited by this compound. nih.gov

Modulation of Specific Inflammatory Pathways (e.g., Th17 pathway)

A central mechanism of this compound's anti-inflammatory action is its modulation of the Th17 pathway. google.com Th17 cells are characterized by their production of cytokines such as IL-17A and IL-22. harvard.edu The IL-23/Th17 axis is considered a pivotal pathway in the development of psoriatic lesions. harvard.edu

This compound has been explicitly identified as an inhibitor of the Th17 molecular pathway. google.com This inhibition leads to a reduction in the secretion of IL-17. google.com The compound's activity as an aryl hydrocarbon receptor (AhR) agonist is crucial to this modulation. henryford.com AhR activation has been shown to regulate the differentiation of Th17 cells. researchgate.net By targeting this pathway, this compound can effectively dampen the inflammatory cascade driven by Th17 cells. google.comhenryford.com

Antioxidant Activities

In addition to its anti-inflammatory effects, this compound exhibits significant antioxidant properties. researchgate.net This activity is attributed to its chemical structure and its ability to interact with and neutralize reactive oxygen species (ROS).

Free Radical Scavenging Mechanisms (e.g., DPPH, Superoxide (B77818), Hydroxyl Radical)

This compound has demonstrated potent free radical scavenging activity in various in vitro assays. nih.gov The hydroxyl groups present in its structure are key to this function, as they can donate a hydrogen atom to neutralize free radicals.

Studies have evaluated its scavenging capacity against several types of free radicals:

DPPH (α,α-diphenyl-β-picrylhydrazyl) radical: This stable free radical is commonly used to assess antioxidant activity. This compound has been shown to effectively scavenge DPPH radicals. researchgate.net

Superoxide radical (O₂⁻): This is a primary ROS generated in biological systems. Research has shown that this compound exhibits strong superoxide radical scavenging activity. researchgate.net At a concentration of 100 μg/ml, it demonstrated 92.1% scavenging of superoxide radicals, which was higher than the known antioxidant butylated hydroxyanisole (BHA). researchgate.netnih.gov

Hydroxyl radical (•OH): This is one of the most reactive and damaging ROS. This compound has also been found to be an effective scavenger of hydroxyl radicals. researchgate.net At 100 μg/ml, it showed 83.4% hydroxyl radical scavenging activity, again surpassing that of BHA. researchgate.netnih.gov

Table 2: Free Radical Scavenging Activity of this compound

| Radical | Scavenging Activity (%) | Concentration | Comparison | Reference |

|---|---|---|---|---|

| Superoxide | 92.1 | 100 µg/ml | Higher than BHA | researchgate.netnih.gov |

| Hydroxyl | 83.4 | 100 µg/ml | Higher than BHA | researchgate.netnih.gov |

Role in Reducing Oxidative Stress

The accumulation of reactive oxygen species (ROS) leads to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including inflammatory skin disorders. henryford.com this compound contributes to the reduction of oxidative stress through multiple mechanisms.

The combined effect of direct ROS scavenging and the promotion of the Nrf2-mediated antioxidant response allows this compound to effectively reduce epidermal oxidative stress. henryford.com This reduction in oxidative stress can, in turn, diminish inflammatory responses. henryford.com

Metal Chelating Properties

The ability of a compound to chelate metal ions is a crucial aspect of its antioxidant activity, as it can prevent the generation of highly reactive hydroxyl radicals through the Fenton reaction. This compound, also known as 3,5-dihydroxy-4-ethyl-trans-stilbene (DETS) in some studies, has demonstrated significant metal chelating properties. nih.govfrontiersin.orgresearchgate.net Research has shown that it can effectively chelate ferrous ions (Fe²⁺). nih.govresearchgate.net

Activation of Nrf2 Pathway and Antioxidant Enzyme Expression

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates the cellular antioxidant response. mdpi.comlidsen.com When activated, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of a wide array of cytoprotective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone acceptor oxidoreductase 1 (NQO1). mdpi.commdpi.com This pathway is a primary mechanism for cellular defense against oxidative stress. mdpi.comuniroma1.it

Stilbenoids, the class of natural compounds to which this compound belongs, are recognized for their potential to modulate the Nrf2 signaling pathway. mdpi.com By activating Nrf2, these compounds can enhance the expression of antioxidant enzymes, thereby bolstering the cell's ability to neutralize reactive oxygen species (ROS) and protect against oxidative damage. mdpi.commdpi.com While direct studies detailing the specific interaction of this compound with the Nrf2 pathway are emerging, its structural similarity to other well-researched stilbenes, like resveratrol (B1683913), suggests it may share this mechanism of inducing antioxidant enzyme expression. researchgate.netmdpi.com The activation of the Nrf2 pathway is considered a key therapeutic target for diseases where oxidative stress is implicated. uniroma1.it

Anticancer Activities

Induction of Apoptosis in Cancer Cells

This compound has been shown to induce apoptosis, or programmed cell death, in various cancer cells. researchgate.netnih.gov In studies using human cervical cancer (HeLa) cells, treatment with the compound led to significant morphological changes characteristic of apoptosis, including chromatin condensation and membrane blebbing. nih.govemanresearch.org Further analysis confirmed that the stilbene (B7821643) induces DNA fragmentation, a key hallmark of apoptosis. nih.govemanresearch.org

The mechanism of apoptosis induction involves the activation of key executioner enzymes. Research has demonstrated an up-regulation of caspase-3 activity in cells treated with this compound. researchgate.netnih.gov Flow cytometry analysis further substantiated these findings, showing a significant increase in the percentage of apoptotic cells in the sub-G0 phase of the cell cycle, rising from 2.4% in control cells to 11.4% in treated cells. researchgate.netnih.gov

Inhibition of Cancer Cell Proliferation

The compound effectively inhibits the proliferation of various cancer cell lines. This anti-proliferative effect is demonstrated by its cytotoxicity against a range of human cancers. researchgate.net The ability of this compound to arrest the cell cycle, specifically at the S-G2 transition phase, further contributes to its inhibition of cancer cell growth, an activity it shares with the structurally similar compound, resveratrol. researchgate.net

Modulation of Key Cancer Progression Molecules (e.g., BRAF, β-catenin, Brn-2, MITF-M)

A significant aspect of the anticancer activity of this compound is its ability to modulate key signaling pathways involved in cancer progression, particularly in melanoma. researchgate.net Research has shown that the compound down-regulates the expression of major molecules that contribute to melanoma development, including BRAF, β-catenin, and the POU domain transcription factor Brn-2. nih.govresearchgate.net

These molecules are part of signaling cascades that are often constitutively activated in melanoma. nih.gov For instance, the Wnt/β-catenin signaling pathway, when activated, leads to the stabilization and nuclear translocation of β-catenin, which then activates target genes, including Brn-2. nih.gov The BRAF signaling pathway also induces Brn-2 expression. nih.gov Notably, these pathways converge on the Microphthalmia-associated transcription factor (MITF-M), which is considered a master regulator of melanoma signaling. nih.govresearchgate.net By down-regulating BRAF, β-catenin, and Brn-2, this compound effectively targets this central regulatory hub, disrupting the signals that drive melanoma progression. researchgate.net The crucial role of MITF-M in this process was highlighted by comparing the compound's cytotoxicity in A375 melanoma cells, which have lower MITF-M expression, to SK-MEL-2 cells, which highly over-express MITF-M and are consequently less sensitive to the compound. researchgate.net

In vitro Cytotoxicity against Specific Cancer Cell Lines (e.g., melanoma, cervical, colon, liver, breast)

This compound has demonstrated significant cytotoxic activity against a panel of human cancer cell lines in vitro. researchgate.netnih.gov The compound showed the highest potency against the human melanoma cell line A375. nih.govresearchgate.net Its cytotoxic effects were also observed against cervical, colon, liver, and breast cancer cells. nih.govresearchgate.net The half-maximal inhibitory concentrations (IC₅₀), which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, have been determined for several cell lines. researchgate.net

Interactive Table: In vitro Cytotoxicity of this compound

| Cancer Type | Cell Line | IC₅₀ (µM) |

| Melanoma | A375 | 24.01 nih.govresearchgate.net |

| Cervical | HeLa | 46.17 nih.govresearchgate.net |

| Colon | SW480 | 47.28 nih.govresearchgate.net |

| Liver | HepG2 | 69.56 nih.govresearchgate.net |

| Breast | MCF-7 | 84.31 nih.govresearchgate.net |

| Melanoma | SK-MEL-2 | 67.6 researchgate.net |

| Non-melanoma Skin | A431 | 49.60 nih.govresearchgate.net |

Antimicrobial and Antifungal Activities

This compound, a stilbenoid first identified as a secondary metabolite from bacteria such as Photorhabdus luminescens and Bacillus species, demonstrates a notable range of antimicrobial and antifungal properties. nih.govfrontiersin.org This compound, also known as tapinarof, has been the subject of various studies to determine its efficacy against a spectrum of pathogens, including fungi, nematodes, and bacteria. nih.gov

Broad-Spectrum Antifungal Activity (e.g., Aspergillus flavus, Candida tropicalis)

Research has established that this compound possesses potent, broad-spectrum fungicidal activity against fungi of medical and agricultural significance. asm.org Its efficacy has been demonstrated against several species, including Aspergillus flavus, Aspergillus fumigatus, Candida tropicalis, and Candida albicans. jmb.or.krresearchgate.netpsu.edu

Studies have shown its activity to be comparable or even superior to conventional antifungal agents in certain contexts. For instance, against C. albicans, this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/ml and a minimum fungicidal concentration (MFC) of 64 µg/ml. psu.edu Time-kill assays further revealed that its action against C. albicans was more effective than that of amphotericin B. psu.edu The compound's activity against Candida albicans has been noted as being better than amphotericin B in specific studies. researchgate.net

| Fungal Species | Activity Metric | Concentration (µg/ml) | Source |

|---|---|---|---|

| Aspergillus flavus | Strong fungicidal activity | Not specified | asm.orgjmb.or.kr |

| Candida tropicalis | Strong fungicidal activity | Not specified | asm.orgjmb.or.kr |

| Candida albicans | MIC | 32 | psu.edu |

| MFC | 64 | psu.edu |

Nematicidal Effects (e.g., Bursaphelenchus xylophilus, Aphelenchoides spp.)

This compound has demonstrated significant nematicidal properties. nih.govflvc.org Studies have shown its toxicity against various bacterial- and fungal-feeding nematodes. nih.govcabidigitallibrary.org At a concentration of 100 µg/ml, the compound caused almost 100% mortality in fourth-stage juveniles and adults of the fungal-feeding nematodes Aphelenchoides rhytium and Bursaphelenchus species. cabidigitallibrary.org Similarly, a concentration of 200 µg/ml was found to be toxic to the pine wood nematode, Bursaphelenchus xylophilus, and Aphelenchoides rhytium. nih.gov However, it is noteworthy that at the same concentration, the compound showed no toxicity towards the root-knot nematode, Meloidogyne incognita. nih.govnih.gov The nematicidal effect is attributed to metabolites from organic extracts of Photorhabdus luminescens cultures. cabidigitallibrary.org

Antibacterial Activity

The antibacterial spectrum of this compound has been investigated against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com Research indicates that its activity is more pronounced against Gram-positive bacteria. researchgate.netresearchgate.net In one study, it was effective against Bacillus subtilis and Staphylococcus aureus but showed no activity against the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa. researchgate.netmdpi.com

However, other research has reported a broader spectrum of activity. A study comparing it with resveratrol found that 3,5-dihydroxy-4-isopropyl-trans-stilbene inhibited the growth of the Gram-negative E. coli with a Minimum Inhibitory Concentration (MIC) of 8 µg/mL, in addition to its activity against Gram-positive bacteria. mdpi.com Furthermore, when combined with the antibiotic ciprofloxacin, it showed a synergistic effect against both Gram-positive and Gram-negative bacteria, suggesting a potential role in combination therapies to overcome antibiotic resistance. nih.govmdpi.com

| Bacterial Species | Gram Stain | MIC (µg/ml) | Source |

|---|---|---|---|

| Staphylococcus aureus | Positive | 8 | mdpi.com |

| Bacillus subtilis | Positive | Not specified | mdpi.com |

| Escherichia coli | Negative | 8 | mdpi.com |

| Pseudomonas aeruginosa | Negative | >1000 | mdpi.com |

Biofilm Inhibition Studies (e.g., S. aureus)

While direct studies on the biofilm inhibition properties of this compound are limited, research on its derivative, tapinarof, has shown significant activity. Tapinarof demonstrated a 93.33% inhibition of biofilm formation in S. aureus at sublethal concentrations. Stilbenoids, as a class, have been shown to reduce Staphylococcus aureus biofilm formation and virulence. nih.gov This suggests that the core stilbene structure present in this compound is likely responsible for this antibiofilm activity.

Immunomodulatory Effects

This compound, or tapinarof, exerts significant immunomodulatory effects, primarily through its function as a potent agonist of the Aryl Hydrocarbon Receptor (AhR). nih.govresearchgate.netharvard.edu The AhR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses, inflammation, and epidermal barrier function. nih.govharvard.edu

Upon binding to AhR, tapinarof initiates a signaling cascade that modulates the expression of key cytokines involved in inflammatory skin diseases. nih.gov Its therapeutic effects are linked to the reduction of pro-inflammatory cytokines produced by Th2 and Th17 cells, such as IL-4, IL-5, IL-13, IL-17A, and IL-17F. nih.gov Studies have demonstrated that activating AhR can regulate the formation and function of both Th17 cells and regulatory T cells (Tregs). harvard.edu By modulating these T cell pathways, this compound helps to attenuate the inflammatory responses characteristic of various immune-mediated conditions. harvard.edugoogle.com

Structure Activity Relationships and Chemical Stability of 3,5 Dihydroxy 4 Isopropylstilbene

Impact of Structural Features on Biological Activity

The specific arrangement of functional groups on the 3,5-Dihydroxy-4-isopropylstilbene molecule is crucial for its biological activities. The two hydroxyl groups and the isopropyl group on the first aromatic ring, along with the stilbene (B7821643) core, confer a unique profile of action.

Hydroxyl Groups : The phenolic hydroxyl (-OH) groups are fundamental to the compound's antioxidant activity. These groups can donate a hydrogen atom to scavenge free radicals, thereby mitigating oxidative stress. This radical-scavenging ability is a key component of its mechanism in reducing inflammation. Furthermore, the presence and position of these hydroxyl groups are considered essential for the antibacterial activity observed in stilbenoids. nih.govmdpi.com

Isopropyl Group : A distinguishing feature of this molecule is the isopropyl group at the C-4 position. This alkyl group significantly enhances the lipophilicity of the compound. Increased lipophilicity can improve the molecule's ability to permeate biological membranes, such as the skin, which is advantageous for topical applications. This structural feature sets it apart from many naturally occurring stilbenes like resveratrol (B1683913).

Comparative Structure-Activity Analysis with Related Stilbenes (e.g., Resveratrol, Pterostilbene (B91288), Pinosylvin)

The biological activity of this compound can be better understood when compared to other well-known stilbenes. While they share a common stilbene backbone, variations in the substituent groups lead to significant differences in their biological and chemical profiles.

Resveratrol : Resveratrol (3,5,4'-trihydroxystilbene) is perhaps the most studied stilbenoid. While structurally similar, this compound exhibits a significantly different activity profile. google.com A comparison of their effects across numerous biochemical assays resulted in a low Pearson correlation score of 0.19, indicating that the activity of one cannot be readily predicted from the other. google.com The key structural difference is the replacement of the 4'-hydroxyl group on resveratrol's second ring with a hydrogen and the addition of an isopropyl group on the first ring of this compound. Research indicates the 4'-OH group is pivotal for the antioxidant action in many stilbenols, which may explain some of the observed differences in activity. nih.gov For instance, the ability to scavenge DPPH radicals is greater for resveratrol than for this compound. nih.gov

Pterostilbene : Pterostilbene (3,5-dimethoxy-4'-hydroxystilbene) is a dimethylated analog of resveratrol. japsonline.com The replacement of hydroxyl groups with methoxy (B1213986) groups increases its lipophilicity and metabolic stability, resulting in higher bioavailability than resveratrol. mdpi.com Similarly, the isopropyl group on this compound enhances its lipophilicity, but through a different chemical modification. In terms of antioxidant capacity against the DPPH radical, pterostilbene is more potent than this compound. nih.gov

The following table provides a comparative summary of the structural features and antioxidant activity of these stilbenes.

| Compound | Ring A Substituents | Ring B Substituents | Key Feature | Relative DPPH Radical Scavenging Ability |

| This compound | 3-OH, 5-OH, 4-isopropyl | None | Isopropyl group enhances lipophilicity. | Moderate |

| Resveratrol | 3-OH, 5-OH | 4'-OH | Three hydroxyl groups. | High |

| Pterostilbene | 3-OCH₃, 5-OCH₃ | 4'-OH | Methoxy groups increase bioavailability. | High |

| Pinosylvin | 3-OH, 5-OH | None | Lacks Ring B hydroxyl group. | Low |

| Data sourced from a comparative study on DPPH radical scavenging. nih.gov |

Redox Behavior and Electrochemical Properties

The electrochemical properties of this compound are crucial to understanding its antioxidant mechanism and its stability. Studies have shown that the compound is redox-active, a characteristic tied to its phenolic hydroxyl groups.

The molecule undergoes electrochemical oxidation in a neutral aqueous medium (pH 7.4) at a potential of approximately +0.5 V (versus an Ag|AgCl|3M KCl reference electrode). nih.gov This anodic reaction is an irreversible, proton-dependent process that is influenced by adsorption to the electrode surface. nih.gov The oxidation potential of a compound is indicative of its ability to donate electrons; in this context, this compound acts as a moderate electron donor. nih.gov This capability allows it to scavenge radicals like ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and to inhibit lipid peroxidation. nih.gov

The oxidation potentials of this compound and its analogs show a good correlation with their Highest Occupied Molecular Orbital (HOMO) energy levels. nih.gov The pKa value, which represents the acidity of the hydroxyl groups, has been determined to be 9.19 through empirical methods and 9.93 via quantum mechanical calculations. nih.gov

The table below summarizes key electrochemical data for this compound.

| Property | Value | Conditions / Method | Reference |

| Oxidation Potential | ~ +0.5 V | vs. Ag|AgCl|3M KCl in neutral aqueous medium | nih.gov |

| Process Type | Irreversible, proton-dependent, adsorption-driven | Electrochemical analysis | nih.gov |

| pKa (empirical) | 9.19 | Empirical calculation | nih.gov |

| pKa (QM calculation) | 9.93 | Quantum mechanics calculation | nih.gov |

Stability and Degradation Pathways

Despite its therapeutic potential, this compound is characterized by significant chemical instability under various conditions, which can impact its efficacy and formulation.

This compound is susceptible to degradation upon exposure to UVA radiation (315–399 nm). nih.gov This photodegradation, coupled with its inherent redox instability, can lead to variable biological activity. The primary photodegradation pathways that have been identified include dihydroxylation and hydration of the molecule. nih.gov Furthermore, the compound has been shown to exhibit a distinct phototoxic effect, a crucial consideration for a topically applied agent. nih.gov

The compound is prone to spontaneous degradation in aqueous solutions. nih.gov In an aqueous medium at a physiological pH of 7.4 and at laboratory temperature, approximately 50% of the compound degrades within 48 hours. nih.gov This inherent instability in water, along with its very low aqueous solubility, presents significant challenges for formulation. nih.gov To overcome these issues, lipid-based delivery systems such as nanoemulsions have been developed to enhance both solubility and stability. nih.gov

Elevated temperatures accelerate the degradation of this compound. nih.gov This thermal sensitivity is a critical factor in both its synthesis and formulation. For example, when preparing nanoemulsions, methods that require precise temperature control, such as Phase Inversion Temperature (PIT), are considered less suitable for this compound due to its susceptibility to heat.

Identification of Degradation Products

The chemical stability of this compound, also known as tapinarof, is influenced by environmental conditions. Studies have shown that it is susceptible to spontaneous degradation in aqueous solutions. This degradation process is notably accelerated by increased temperatures and exposure to UVA radiation (315–399 nm). nih.gov In an aqueous medium at a pH of 7.4 and at laboratory temperature, approximately 50% of the compound degrades within 48 hours. nih.gov

When exposed to UVA radiation, the primary degradation pathways involve dihydroxylation and hydration. nih.gov Under conditions of decomposition, the formation of carbon oxides has also been noted as a hazardous byproduct. aksci.com

Biotransformation Products (e.g., sulfates, glucuronides)

In the context of biological systems, this compound undergoes biotransformation. When studied in a human keratinocyte cell line (HaCaT), the principal biotransformation products identified are sulfates and glucuronides. nih.gov This indicates that the compound is metabolized by phase II conjugation reactions, a common pathway for the detoxification and elimination of phenolic compounds in the body.

In vitro Cytotoxicity and Phototoxicity in Keratinocytes

The cytotoxic and phototoxic potential of this compound has been evaluated in vitro using a human keratinocyte cell line (HaCaT). nih.gov Cytotoxicity refers to the ability of a substance to cause damage to cells, while phototoxicity is the property of a substance to become toxic upon exposure to light.

In these studies, this compound demonstrated a clear phototoxic effect. nih.gov The research compared its effects to chlorpromazine, a known phototoxic standard, and found similar phototoxic activity. nih.gov The concentration at which the compound causes a 50% reduction in cell viability, known as the IC50 value, was determined for both cytotoxicity and phototoxicity.

The IC50 value for cytotoxicity was found to be 27.6 μM. nih.gov In contrast, the IC50 value for phototoxicity was significantly lower at 3.7 μM, highlighting the compound's increased toxicity when exposed to light. nih.gov

Interactive Data Tables

Table 1: Degradation of this compound

| Condition | Observation | Source |

| Aqueous Medium (pH 7.4, Lab Temperature) | ~50% degradation after 48 hours | nih.gov |

| UVA Radiation Exposure | Accelerated degradation | nih.gov |

| Primary UVA Photodegradation Processes | Dihydroxylation and hydration | nih.gov |

| Hazardous Decomposition Products | Carbon oxides | aksci.com |

Table 2: In vitro Effects on Keratinocytes (HaCaT cell line)

| Parameter | Finding | IC50 Value | Source |

| Cytotoxicity | 27.6 μM | nih.gov | |

| Phototoxicity | Exhibited a clear phototoxic effect | 3.7 μM | nih.gov |

| Biotransformation Products | Sulfates and glucuronides | N/A | nih.gov |

Advanced Formulation and Delivery Strategies for Research Applications

Nanoemulsion Formulation Development

Nanoemulsions are nanometer-sized emulsions that have emerged as a promising drug delivery system for poorly soluble compounds like DHPS. They offer advantages such as increased drug loading, improved stability, and enhanced permeation across biological membranes.

Optimization of Nanoemulsion Components

The development of a stable and effective nanoemulsion requires careful selection and optimization of its components, including the oil phase, surfactant, and co-surfactant. For DHPS, a low-energy emulsification method has been successfully employed to formulate a nanoemulsion.

In one approach, isopropyl myristate (IPM) was selected as the oil phase due to the favorable solubility of DHPS in it. researchgate.net Polyoxyethylenated castor oil (EL-40), a non-ionic surfactant, and ethanol (B145695), a short-chain alcohol, were chosen as the surfactant and co-surfactant, respectively. researchgate.net The selection of these components was based on their solubilizing capacity for DHPS and their ability to form a stable nanoemulsion.

The optimization of the formulation involved the construction of pseudo-ternary phase diagrams to identify the optimal ratios of the components. The mass ratio of the surfactant (EL-40) to the co-surfactant (ethanol), denoted as Km, was found to be critical. A Km ratio of 3:1 was identified as optimal. researchgate.net Furthermore, the ratio of the surfactant-co-surfactant mixture (Smix) to the oil phase was optimized to be 3:7. researchgate.net This careful optimization resulted in a stable oil-in-water (o/w) nanoemulsion formulation of DHPS.

In another study, a combination of Tween 80 and Span 60 (in a 9:1 ratio) was utilized as the mixed surfactant, with 1,2-propylene glycol and liquid paraffin (B1166041) serving as the co-surfactant and oil phase, respectively. scienceopen.com

Below is a table summarizing the components used in the formulation of a DHPS nanoemulsion:

| Component Type | Specific Compound | Rationale for Selection |

| Oil Phase | Isopropyl Myristate (IPM) | Good solubility for DHPS researchgate.net |

| Surfactant | Polyoxyethylenated castor oil (EL-40) | Effective non-ionic surfactant researchgate.net |

| Co-surfactant | Ethanol | Enhances nanoemulsion formation researchgate.net |

Characterization of Nanoemulsion Properties

The physicochemical properties of the DHPS nanoemulsion were thoroughly characterized to ensure its quality and stability. The nanoemulsion appeared as a transparent liquid with low viscosity. researchgate.net

Key characterization techniques and findings include:

Droplet Size and Morphology: Transmission electron microscopy (TEM) revealed that the nanoemulsion consisted of spherically uniform droplets. researchgate.net Laser scattering analysis determined the average droplet size to be approximately 62.89 nm.

Physical Stability: The stability of the DHPS nanoemulsion was assessed under various conditions. There were no significant changes observed in the pH, droplet size, or drug concentration of the nanoemulsion after being stored for 5 days at 60°C, indicating good physical stability.

Spectroscopic Analysis: FT-Raman spectroscopy was also employed to characterize the nanoemulsion. researchgate.net

The following table presents the stability data for the optimized DHPS nanoemulsion:

| Condition | pH | Average Diameter (nm) | Drug Concentration (%) |

| 0 days | 5.69 ± 0.01 | 62.89 ± 0.09 | 99.78 ± 0.01 |

| 60°C, 5 days | 5.67 ± 0.01 | - | - |

Data adapted from a study on DHPS nanoemulsion stability.

Enhanced in vitro Transdermal Release

One of the primary goals of developing a nanoemulsion formulation for DHPS is to improve its delivery across the skin for potential topical applications. The in vitro transdermal release of the DHPS nanoemulsion was evaluated using Franz diffusion cells with rat skin.

The results demonstrated a dramatic improvement in the transdermal release of DHPS from the nanoemulsion compared to a DHPS suspension. The cumulative amount of DHPS that permeated through the skin from the nanoemulsion was found to be 273.15 μg/cm², which was significantly higher than the 8.02 μg/cm² observed for the DHPS suspension. researchgate.net This substantial increase in transdermal release highlights the potential of nanoemulsions to enhance the topical delivery of DHPS.

Strategies for Improving Bioavailability in Preclinical Models

Beyond nanoemulsions, other strategies are being explored to enhance the bioavailability of DHPS in preclinical settings. These approaches focus on modifying the DHPS molecule itself or utilizing specific additives to improve its stability and solubility.

Amino Acid-PEGylation

PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, is a well-established technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. A novel approach for DHPS involves its conjugation with an amino acid-PEG entity.

Specifically, the conjugation of DHPS with lysine-PEG has been reported to increase the aqueous solubility of the compound by a factor of ten, while importantly preserving its biological activity. A patent has also been filed for a 3,5-dihydroxy-4-isopropyl stilbene-ethyl bromoacetate-polyethylene glycol complex, which aims to enhance water-solubility and stability. iitkgp.ac.in This modification is designed to improve the drug's distribution within the body and ultimately enhance its bioavailability. iitkgp.ac.in

Use of Stability Additives

The stability of DHPS formulations can be further improved through the inclusion of specific additives. Co-surfactants, in addition to their role in nanoemulsion formation, can also act as stability enhancers.

For instance, the use of co-surfactants like 1,2-propanediol has been shown to reduce the aggregation of DHPS molecules. While effective in creating a larger nanoemulsion region during formulation, the potential for skin irritation with higher concentrations of certain co-surfactants necessitates careful selection. nih.gov Ethanol was ultimately chosen in one study due to its non-irritating properties and established safety profile. nih.gov The addition of such stability additives is a critical consideration in the development of robust DHPS formulations for preclinical research.

Ecological and Symbiotic Roles of 3,5 Dihydroxy 4 Isopropylstilbene

Role in Nematode-Bacteria Symbiosis

The mutualistic relationship between Photorhabdus bacteria and Heterorhabditis nematodes is obligate, meaning neither can complete its life cycle without the other. microbiologyresearch.org The infective juvenile stage of the nematode carries the bacteria in its intestine. oup.comoup.com Upon locating an insect host, the nematode penetrates it and releases the bacteria into the insect's hemolymph. oup.comoup.com The bacteria then rapidly multiply, leading to the death of the insect within 48 hours. oup.comoup.com

3,5-Dihydroxy-4-isopropylstilbene, produced by the Photorhabdus bacteria, is a critical signaling molecule in this symbiotic process. mdpi.comnih.gov It is believed to act as a signal that coordinates the development of the nematode with the growth of the bacteria. mdpi.com Specifically, the compound stimulates the recovery of the infective juvenile nematodes to the adult hermaphrodite stage, ensuring that the nematode's development is synchronized with the availability of nutrients from the bacterial breakdown of the insect tissues. mdpi.comnih.gov This coordination is essential for the successful reproduction of the nematodes within the protected environment of the insect cadaver. mdpi.com

Influence on Bacterial Growth and Phenotypes (e.g., bioluminescence, pigment production)

While this compound is crucial for the symbiotic relationship and for warding off competitors, it also appears to have a regulatory effect on the producing bacterium, Photorhabdus, itself. Studies have shown that the exogenous addition of this compound at physiologically relevant concentrations can lead to measurable phenotypic changes in the bacteria. microbiologyresearch.org

Specifically, the presence of this compound has been observed to cause a decrease in both bioluminescence and pigment production in Photorhabdus. microbiologyresearch.orgresearchgate.net This suggests a feedback mechanism where the accumulation of the compound signals a change in the bacteria's metabolic state. Transcriptomic analysis has revealed that the addition of this compound leads to a reduction in the transcript levels of genes involved in fundamental cellular processes, such as translation and oxidative phosphorylation. microbiologyresearch.org This indicates a broader regulatory role for the compound beyond its antimicrobial and signaling functions.

Table 2: Effect of Exogenous this compound on Photorhabdus Phenotypes

| Phenotype | Observed Effect | Implication |

| Bioluminescence | Decrease | Potential feedback regulation |

| Pigment Production | Decrease | Potential feedback regulation |

Based on findings from Joyce et al. microbiologyresearch.org

Implications for Quorum Sensing and Microbial Competition

The production of this compound is thought to be linked to quorum sensing, a system of cell-to-cell communication that allows bacteria to coordinate their gene expression based on population density. microbiologyresearch.orgresearchgate.net By producing and sensing this molecule, Photorhabdus can potentially regulate its own biological processes, including the production of virulence factors and antibiotics, in a population-dependent manner. microbiologyresearch.org

The strong antimicrobial activity of this compound provides a significant competitive advantage to the Photorhabdus-Heterorhabditis pair. microbiologyresearch.orgnih.gov By eliminating other microorganisms from the insect cadaver, they secure a private nutrient source. mdpi.comnih.gov This is a clear example of interference competition, where one organism produces substances that are directly harmful to its competitors. nih.gov The compound has been shown to be effective against both Gram-positive and Gram-negative bacteria, as well as various fungi. mdpi.comnih.gov This broad-spectrum activity is vital for maintaining the sterility of the insect cadaver in the microbially rich soil environment. oup.comoup.com

Future Directions and Emerging Research Avenues for 3,5 Dihydroxy 4 Isopropylstilbene

Further Elucidation of Underexplored Mechanisms of Action

The primary mechanism of action for 3,5-dihydroxy-4-isopropylstilbene is its role as an agonist of the aryl hydrocarbon receptor (AhR), which leads to the downregulation of pro-inflammatory cytokines. hyphadiscovery.com However, the full spectrum of its mechanistic effects is not yet completely understood. Future research should focus on delineating the precise downstream signaling cascades affected by AhR activation in various cell types. While its impact on Th17 pathways and the subsequent reduction in cytokines like IL-17 and IL-22 are established, its influence on other immune cell subsets and inflammatory pathways warrants deeper investigation. Furthermore, its potent antioxidant activities, including significant superoxide (B77818) and hydroxyl radical scavenging, suggest that its therapeutic effects may be multi-pronged. Investigating the interplay between its AhR agonism and its direct antioxidant effects could reveal synergistic mechanisms.

Development of Advanced in vitro and ex vivo Preclinical Models

To better translate preclinical findings to clinical applications, the development of more sophisticated model systems is crucial. While research has utilized various cancer cell lines, future studies would benefit from the use of three-dimensional (3D) organoid cultures and patient-derived xenografts. nih.gov For its application in dermatology, the use of reconstructed human epidermis models and ex vivo skin explants could provide more accurate predictions of its efficacy and physiological effects in a human-like environment. These advanced models can offer deeper insights into its tissue penetration, metabolism, and local immunomodulatory effects.

Rational Design and Synthesis of Novel Analogs with Enhanced Efficacy or Stability

The structure of this compound offers a scaffold for medicinal chemistry efforts to develop novel analogs with improved properties. Structure-activity relationship (SAR) studies have indicated that the arrangement of hydroxyl and isopropyl groups is critical for its biological activity. Future research should focus on the rational design and synthesis of derivatives with enhanced potency, selectivity for specific AhR-mediated pathways, or improved stability. nih.govrsc.org For instance, modifications to the stilbene (B7821643) core or the phenolic rings could lead to compounds with altered pharmacokinetic profiles, making them suitable for a broader range of therapeutic applications. The synthesis of the Z-isomer, a major impurity in the preparation of the E-isomer (Benvitimod), has been a focus of research to ensure the purity of the final active compound. researchgate.net

Below is a table summarizing key findings related to the synthesis and structure-activity relationships of this compound and its analogs.

| Area of Research | Key Findings | Implications for Future Design |

| Synthesis Methods | Various methods including Wittig-Homer and Heck reactions have been employed for the synthesis of the (E)-isomer. google.com The demethylation of a methoxy-protected precursor is a critical final step. | Development of more efficient and stereoselective synthetic routes to minimize the formation of the (Z)-isomer impurity. |

| Structure-Activity Relationship (SAR) | The presence and position of hydroxyl groups are crucial for the anti-inflammatory and cellular permeability of stilbenes. mdpi.com The isopropyl group distinguishes it from other stilbenoids like resveratrol (B1683913). | Systematic modification of the substitution pattern on the aromatic rings to optimize biological activity and physicochemical properties. |

| Analog Development | Research on related stilbene derivatives has shown that modifications can significantly impact biological activities such as antimicrobial and anticancer properties. rsc.orgnih.gov | Exploration of a wider range of functional groups to enhance efficacy, stability, and target selectivity. |

Investigation of Role in Specific Disease Pathogenesis Beyond Current Scope

The proven anti-inflammatory and immunomodulatory properties of this compound suggest its potential therapeutic utility in a wider range of diseases beyond psoriasis and atopic dermatitis. Preclinical studies on stilbene derivatives have shown promise in neurodegenerative diseases like Alzheimer's disease by targeting pathways involved in neuroprotection. mdpi.comijbs.com Future investigations should explore the efficacy of this compound in animal models of other autoimmune disorders, such as rheumatoid arthritis or inflammatory bowel disease. Its anticancer properties, demonstrated by the induction of apoptosis in cancer cell lines, also warrant further exploration in various cancer types. nih.gov

Utilization of this compound as a Research Tool

Given its high specificity as an AhR agonist, this compound can serve as a valuable chemical probe to investigate the complex biology of the aryl hydrocarbon receptor. Its ability to modulate immune responses and cell proliferation through AhR activation makes it an excellent tool for dissecting the role of this receptor in various physiological and pathological processes. Researchers can utilize this compound to study gene regulation by AhR, its cross-talk with other signaling pathways, and its role in tissue homeostasis and disease development.

The following table outlines potential research applications of this compound as a research tool.

| Research Area | Application of this compound | Potential Insights |

| Immunology | To study the role of AhR in immune cell differentiation and function. | Understanding how AhR activation modulates T-cell responses and cytokine production in inflammatory and autoimmune diseases. |

| Oncology | To investigate the involvement of AhR in tumor progression and metastasis. | Elucidating the context-dependent role of AhR in different cancers and identifying potential therapeutic strategies targeting this pathway. |

| Toxicology | As a reference compound for studying the effects of other AhR ligands. | Differentiating the biological responses to various natural and synthetic AhR agonists. |

| Cell Biology | To probe the downstream targets and signaling networks regulated by AhR. | Mapping the comprehensive cellular response to AhR activation and its impact on processes like cell cycle and apoptosis. |

Q & A

Q. What are the optimal methods for synthesizing DHPS, and how do reaction conditions influence yield?

DHPS synthesis typically involves demethylation of its precursor, (E)-3,5-dimethoxy-4-isopropylstilbene. Traditional methods using AlCl₃ and N,N-dimethylaniline at 110°C for 5 hours achieve ~60% yield. However, microwave irradiation (600 W, 70°C, 20 minutes) increases yield to 95.49% by accelerating reaction kinetics and reducing side reactions . Pyridine hydrochloride as a demethylation agent requires higher temperatures (180°C) but yields 62.38% under microwave conditions, highlighting the critical role of reagent selection and energy input .

Q. How can researchers address DHPS’s poor aqueous solubility in formulation design?

DHPS’s solubility in water is negligible (~0.001 mg/mL), necessitating lipid-based delivery systems. A nanoemulsion formulation using isopropyl myristate (IPM) as the oil phase, EL-40 (polyoxyethylenated castor oil) as the surfactant, and ethanol as the co-surfactant improves solubility by ~60,000-fold. Pseudo-ternary phase diagrams (via aqueous titration) identify optimal ratios: surfactant-to-co-surfactant (Km = 3:1) and oil-to-Smix (surfactant/co-surfactant blend) ratio of 3:7 .

Q. What analytical techniques validate DHPS nanoemulsion stability and composition?

- Transmission Electron Microscopy (TEM): Confirms spherical droplet morphology (30–300 nm) and uniform distribution .

- Laser Scattering Analyzer: Measures droplet size (e.g., Nano-S90; Malvern Instruments) with polydispersity index <0.3 .

- FT-Raman Spectroscopy: Verifies chemical integrity of DHPS post-formulation . Stability tests include accelerated storage (4°C, 25°C, 40°C for 90 days) with pH (5.5–6.5), viscosity (<10 mPa·s), and refractive index (~1.45) monitored .

Advanced Research Questions

Q. How do phase inversion methods (PIT vs. PIC) affect nanoemulsion properties, and how can researchers optimize them?

- Phase Inversion Temperature (PIT): Requires precise temperature control to modulate surfactant hydrophilicity-lipophilicity balance. For DHPS, PIT is less favored due to thermal sensitivity .

- Phase Inversion Composition (PIC): Utilizes compositional titration (oil/Smix/water) to achieve spontaneous emulsification. DHPS nanoemulsions prepared via PIC exhibit smaller droplet sizes (mean ~50 nm) and higher transdermal flux (273.15 µg·cm⁻² vs. 8.02 µg·cm⁻² for free DHPS) . Optimization involves polarizing light microscopy (PLM) to identify isotropic regions in pseudo-ternary phase diagrams .

Q. What mechanisms underlie DHPS’s pharmacological efficacy, and how can researchers resolve contradictions in activity data?

DHPS acts as a potent aryl hydrocarbon receptor (AhR) agonist (EC₅₀ = 13 nM), modulating immune responses in psoriasis and atopic dermatitis . However, redox instability and photodegradation may lead to variable activity. For example, tapinarof (DHPS derivative) shows 93.33% biofilm inhibition in S. aureus at sublethal concentrations but exhibits photo-toxicity under UV exposure . Researchers must standardize light-protected storage (2–8°C) and use HPLC (Hypersil BDS C18 column; acetonitrile/water mobile phase) to quantify degradation products .

Q. How can experimental design account for DHPS’s instability during transdermal release studies?

Franz diffusion cell studies require:

- Receiving Medium: 0.9% NaCl at 37°C, sampled at 0.5–12 hours .

- Skin Preparation: Full-thickness porcine/human epidermis, stratum corneum facing the donor chamber .

- HPLC Quantification: Mobile phase: acetonitrile/water (60:40), flow rate 1.0 mL/min, detection at 318 nm . Data contradictions (e.g., fluctuating release rates) may arise from batch-dependent skin permeability or DHPS crystallization. Including stabilizers (e.g., antioxidants like BHT) in the formulation mitigates oxidative degradation .

Methodological Guidance for Data Interpretation

Q. How should researchers analyze discrepancies in DHPS’s antimicrobial vs. anti-inflammatory activity?

DHPS’s dual activity stems from its stilbene core:

- Antimicrobial: Disrupts S. aureus biofilms (IC₅₀ = 25 µM) via membrane permeabilization .

- Anti-inflammatory: Suppresses TNF-α and IL-6 in murine models (1% topical formulation reduces psoriatic plaques by 80% at 8 weeks) . Contradictions arise when high concentrations (>50 µM) induce cytotoxicity, masking anti-inflammatory effects. Dose-response curves and time-lapsed assays (e.g., 0–72 hours) clarify context-dependent activity .

Q. What strategies improve DHPS’s bioavailability in preclinical models?

- Nanoemulsion Optimization: Smaller droplet size (<100 nm) enhances dermal penetration .

- Amino Acid-PEGylation: Conjugation with lysine-PEG increases aqueous solubility 10-fold while maintaining AhR agonism .

- Stability Additives: Co-surfactants like 1,2-propanediol reduce DHPS aggregation but require biocompatibility testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro